molecular formula C29H26N4 B15179262 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine CAS No. 122215-74-1

1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine

Cat. No.: B15179262
CAS No.: 122215-74-1
M. Wt: 430.5 g/mol
InChI Key: UQNRVVYWBXAWBH-UHFFFAOYSA-N
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Description

1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenazine core with additional imidazolino and methylphenyl groups, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine typically involves multi-step organic reactions. The process begins with the preparation of the phenazine core, followed by the introduction of imidazolino and methylphenyl groups through specific reagents and catalysts. Common reaction conditions include controlled temperatures, specific solvents, and the use of protective groups to ensure the integrity of the compound during synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize waste and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazolino group, leading to different structural analogs.

    Substitution: The phenyl and methyl groups can undergo substitution reactions, introducing new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

Scientific Research Applications

1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenazine derivatives and imidazolino-substituted molecules, such as:

  • 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)quinoxaline
  • 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)pyridine

Uniqueness

What sets 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine apart is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

122215-74-1

Molecular Formula

C29H26N4

Molecular Weight

430.5 g/mol

IUPAC Name

2,2-dimethyl-1,5-bis(4-methylphenyl)imidazo[4,5-b]phenazine

InChI

InChI=1S/C29H26N4/c1-19-9-13-21(14-10-19)32-26-8-6-5-7-23(26)30-24-17-28-25(18-27(24)32)31-29(3,4)33(28)22-15-11-20(2)12-16-22/h5-18H,1-4H3

InChI Key

UQNRVVYWBXAWBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C4C2=CC5=NC(N(C5=C4)C6=CC=C(C=C6)C)(C)C

Origin of Product

United States

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